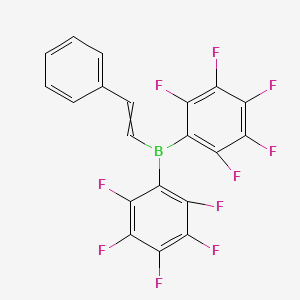
Bis(pentafluorophenyl)(2-phenylethenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluorophenyl)(2-phenylethenyl)borane is a compound that has garnered significant interest in the field of chemistry due to its unique properties and versatile applications. This compound is known for its high Lewis acidity and remarkable reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
The synthesis of bis(pentafluorophenyl)(2-phenylethenyl)borane typically involves the reaction of pentafluorophenyl Grignard reagent with boron trichloride, followed by the addition of 2-phenylethenyl groups. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of more scalable and cost-effective reagents, such as commercially available pentafluorophenylborane derivatives .
Chemical Reactions Analysis
Bis(pentafluorophenyl)(2-phenylethenyl)borane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions typically involve the use of hydride donors, resulting in the formation of borohydrides.
Substitution: The compound can participate in substitution reactions, where the pentafluorophenyl or phenylethenyl groups are replaced by other functional groups.
Hydroboration: This reaction involves the addition of the borane to alkenes or alkynes, forming organoborane intermediates that can be further functionalized
Scientific Research Applications
Bis(pentafluorophenyl)(2-phenylethenyl)borane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic transformations, including polymerization and hydroboration reactions.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of boron-containing pharmaceuticals.
Industry: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to facilitate controlled polymerization processes
Mechanism of Action
The mechanism by which bis(pentafluorophenyl)(2-phenylethenyl)borane exerts its effects is primarily through its high Lewis acidity. This property allows it to activate various substrates by forming stable complexes with electron-rich species. The compound can also participate in sigma-bond metathesis reactions, where it facilitates the exchange of bonds between different molecules. Molecular targets include alkenes, alkynes, and other unsaturated compounds, which undergo hydroboration or other addition reactions .
Comparison with Similar Compounds
Bis(pentafluorophenyl)(2-phenylethenyl)borane is unique compared to other similar compounds due to its combination of high Lewis acidity and the presence of both pentafluorophenyl and phenylethenyl groups. Similar compounds include:
Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and use in olefin polymerization.
Bis(pentafluorophenyl)borane: Similar in structure but lacks the phenylethenyl group, making it less versatile in certain applications.
Phenylboronic acid: Commonly used in Suzuki coupling reactions but has lower Lewis acidity compared to this compound.
Properties
CAS No. |
165612-90-8 |
|---|---|
Molecular Formula |
C20H7BF10 |
Molecular Weight |
448.1 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-(2-phenylethenyl)borane |
InChI |
InChI=1S/C20H7BF10/c22-11-9(12(23)16(27)19(30)15(11)26)21(7-6-8-4-2-1-3-5-8)10-13(24)17(28)20(31)18(29)14(10)25/h1-7H |
InChI Key |
XMSQMPVCRARKBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CC1=CC=CC=C1)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


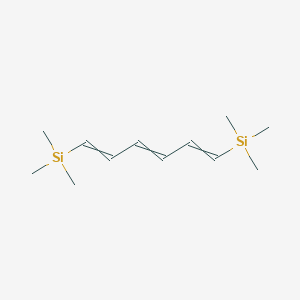
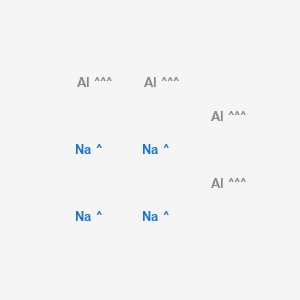
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
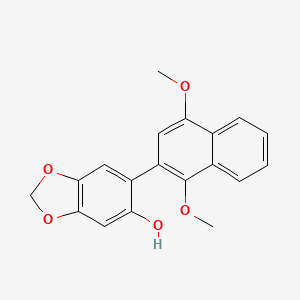
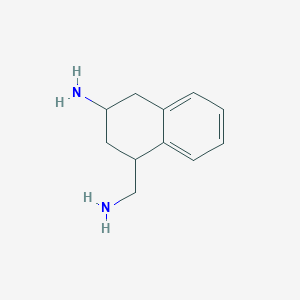
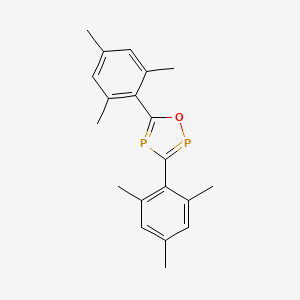
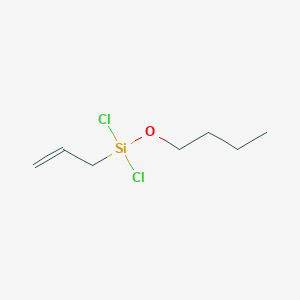
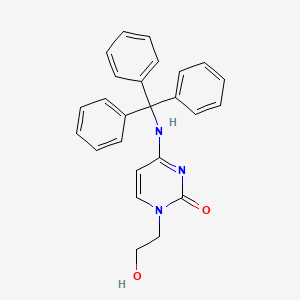
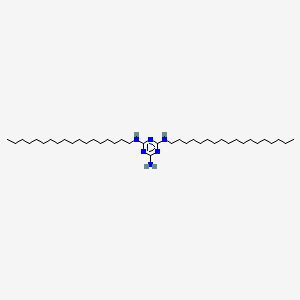
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
